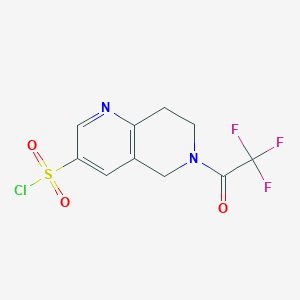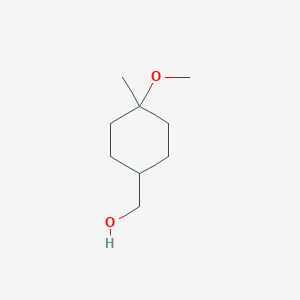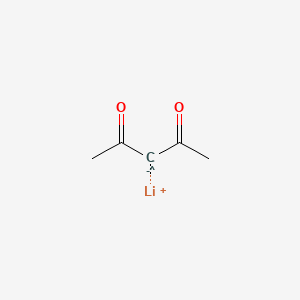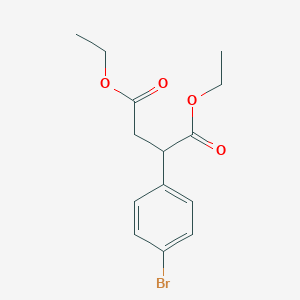
Diethyl 2-(4-bromophenyl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(4-bromophenyl)succinate is an organic compound with the molecular formula C14H17BrO4 It is a derivative of succinic acid, where the hydrogen atoms on the succinate backbone are substituted with a diethyl ester group and a 4-bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-bromophenyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of a catalyst, followed by bromination of the phenyl ring. One common method is the Fischer esterification, where succinic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid to form diethyl succinate. The resulting diethyl succinate is then subjected to a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
Diethyl 2-(4-bromophenyl)succinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted phenyl succinates.
Reduction: Formation of diethyl 2-(4-bromophenyl)butan-1,4-diol.
Oxidation: Formation of 4-bromophenyl succinic acid derivatives.
科学研究应用
Diethyl 2-(4-bromophenyl)succinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Diethyl 2-(4-bromophenyl)succinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The ester groups can undergo hydrolysis to release succinic acid, which can further participate in metabolic pathways.
相似化合物的比较
Similar Compounds
Diethyl 2,3-dibromosuccinate: Similar structure but with two bromine atoms on the succinate backbone.
Diethyl 2-(4-chlorophenyl)succinate: Similar structure with a chlorine atom instead of bromine.
Diethyl 2-(4-methylphenyl)succinate: Similar structure with a methyl group instead of bromine.
Uniqueness
Diethyl 2-(4-bromophenyl)succinate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C14H17BrO4 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
diethyl 2-(4-bromophenyl)butanedioate |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
PYSWTTQPTNIORU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




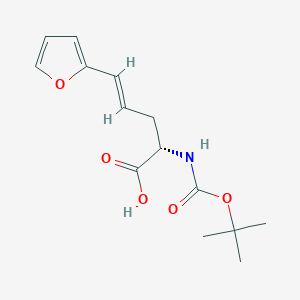



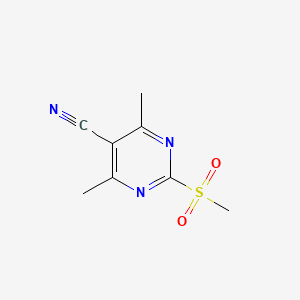
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

